Home > Products > Screening Compounds P79595 > [Glp5,(Me)Phe8,Sar9] Substance P (5-11)
[Glp5,(Me)Phe8,Sar9] Substance P (5-11) - 77128-69-9

[Glp5,(Me)Phe8,Sar9] Substance P (5-11)

Catalog Number: EVT-316469
CAS Number: 77128-69-9
Molecular Formula: C43H61N9O9S
Molecular Weight: 880.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of [Glp5,(Me)Phe8,Sar9] Substance P (5-11) is typically achieved through solid-phase peptide synthesis. This method utilizes a polyacrylamide resin with a labile anchorage derived from glycolic acid, allowing for the stepwise assembly of amino acids into the peptide chain. The key steps in the synthesis process include:

  1. Resin Preparation: The resin is functionalized to attach the first amino acid.
  2. Coupling Reactions: Successive amino acids are added using coupling reagents to facilitate the formation of peptide bonds.
  3. Cleavage and Purification: After the desired sequence is assembled, the peptide is cleaved from the resin and purified, often via high-performance liquid chromatography.

The final product exhibits enhanced metabolic stability compared to its parent compound, highlighting its potential for therapeutic use .

Molecular Structure Analysis

The molecular structure of [Glp5,(Me)Phe8,Sar9] Substance P (5-11) can be represented by its chemical formula C43H61N9O9SC_{43}H_{61}N_{9}O_{9}S, with a molecular weight of approximately 835.06 g/mol. The structure features:

  • Modified Amino Acids: The presence of pGlu at position 5, MePhe at position 8, and Sar at position 9 contributes to its biological activity.
  • Peptide Backbone: The sequence includes essential residues that interact with neurokinin receptors.

Data from PubChem confirms these structural details, providing a comprehensive overview of its chemical properties and behavior in biological systems .

Chemical Reactions Analysis

The compound undergoes various chemical reactions typical for peptides, including:

  • Hydrolysis: Susceptible to enzymatic degradation by peptidases, although modifications enhance resistance.
  • Receptor Binding: Acts as an agonist for neurokinin-1 receptors, triggering intracellular signaling pathways associated with pain and inflammation.

The stability imparted by its synthetic modifications allows it to maintain activity longer than unmodified peptides .

Mechanism of Action

[Glp5,(Me)Phe8,Sar9] Substance P (5-11) primarily exerts its effects through binding to neurokinin-1 receptors located in various tissues including the central nervous system and peripheral tissues. The mechanism involves:

  1. Receptor Activation: Upon binding, it induces a conformational change in the receptor.
  2. Signal Transduction: This activation leads to downstream signaling cascades involving G-proteins that mediate responses such as pain sensation and inflammatory processes.

Research indicates that this compound retains significant biological activity comparable to natural Substance P while offering improved pharmacokinetic properties .

Physical and Chemical Properties Analysis

The physical properties of [Glp5,(Me)Phe8,Sar9] Substance P (5-11) include:

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents, facilitating its use in various formulations.

Chemical properties include:

  • Stability: Enhanced stability against enzymatic degradation due to structural modifications.
  • Melting Point: Specific melting point data may vary but generally indicates thermal stability suitable for storage and handling.

These properties make it suitable for laboratory research and potential clinical applications .

Applications

The primary applications of [Glp5,(Me)Phe8,Sar9] Substance P (5-11) are found in scientific research, particularly in studies related to:

  • Pain Management: Investigating its role as an analgesic agent through neurokinin receptor modulation.
  • Inflammatory Disorders: Exploring therapeutic uses in conditions characterized by excessive inflammation.
  • Neuropharmacology: Understanding its effects on neurotransmission and potential implications for treating neurological diseases.
Neurokinin Receptor Interactions and Mechanisms of Action

NK1 Receptor Agonism in Rat Brain: Comparative Efficacy with Native Substance P

[Glp⁵,(Me)Phe⁸,Sar⁹] Substance P (5–11) demonstrates potent and selective agonism at neurokinin-1 receptors (NK-1R) in rat brain tissues. Its efficacy surpasses shorter native Substance P (SP) fragments and rivals full-length SP (EC₅₀ = 1.2 nM vs. 0.9 nM for native SP) in stimulating intracellular calcium release and neuronal excitation [4]. Unlike native SP, this analog exhibits negligible activity at NK-2 or NK-3 receptors, attributable to its optimized C-terminal sequence that mirrors the critical receptor-binding domain of native SP (Phe⁷-Phe⁸-Gly⁹-Leu¹⁰-Met¹¹) [2] [4]. In striatal neuron studies, the compound achieved 92% receptor occupancy at 10 nM concentration, compared to 98% for native SP, confirming near-equivalent receptor activation capacity .

Table 1: Comparative Agonist Efficacy in Rat Brain Models

Parameter[Glp⁵,(Me)Phe⁸,Sar⁹]SP(5-11)Native Substance PSP(5-11) Fragment
EC₅₀ (Calcium flux)1.2 nM0.9 nM8.5 nM
Receptor Occupancy92% (10 nM)98% (10 nM)65% (10 nM)
NK-1R Selectivity>1000-fold>1000-fold120-fold

Prolonged Receptor Activation Dynamics: Structural Determinants of Extended Duration

The analog’s extended receptor activation profile stems from strategic structural modifications:

  • Sar⁹ substitution: Replacement of Gly⁹ with the synthetic amino acid sarcosine (Sar) reduces peptide bond susceptibility to endopeptidases, extending functional half-life to 42 minutes versus 11 minutes for native SP(5-11) in rat cerebrospinal fluid [4].
  • N-terminal pyroglutamate (Glp⁵): Shields the peptide from aminopeptidase degradation, maintaining 80% structural integrity after 60 minutes incubation in neuronal tissue homogenates [4].
  • (Me)Phe⁸ methylation: Enhances hydrophobic interaction with transmembrane domain 6 of NK-1R (Val²⁵⁶, Phe²⁵⁹), slowing receptor dissociation (t₁/₂ = 18 min vs. 6 min for unmethylated analog) [4] [5].

These modifications collectively prolong intracellular signaling duration, with sustained ERK1/2 phosphorylation detected for >90 minutes post-application in U373 MG glioblastoma cells expressing human NK-1R [4].

Table 2: Structural Modifications and Pharmacokinetic Impact

ModificationChemical RationaleFunctional ConsequenceHalf-Life Extension
Glp⁵N-terminal cyclization blocks exopeptidases73% intact at 60 min (vs. 22% for SP(5-11)3.3-fold
(Me)Phe⁸Methylation enhances hydrophobic receptor bindingkₒff reduced to 0.031 min⁻¹ (vs. 0.115 min⁻¹)3-fold
Sar⁹Tertiary amine resists enzymatic cleavageDegradation rate constant: 0.016 min⁻¹ vs. 0.063 min⁻¹2.6-fold

Molecular Binding Dynamics: Carboxy-Terminal Fragment Specificity and Receptor Recognition

The carboxy-terminal heptapeptide region (residues 5-11) retains the core pharmacophore for high-affinity NK-1R interaction. Molecular docking reveals critical interactions:

  • Glp⁵: Forms hydrogen bond with Gln¹⁶⁵ in extracellular loop 2 (ECL2), enhancing anchor stability [4].
  • (Me)Phe⁸: Engages hydrophobic pocket via π-stacking with Phe²⁶⁸ in transmembrane helix 6 (TM6) (binding energy contribution: −4.2 kcal/mol) [4] [5].
  • Sar⁹: Maintains β-turn conformation identical to Gly⁹ in native SP, but with 40% reduced backbone flexibility, optimizing fit with Asn²⁸⁵ (TM7) [4].

Notably, the C-terminal amide (–CONH₂) forms salt bridges with Arg²⁹¹ (distance: 2.8 Å), mimicking the critical Arg¹–Glu²⁹⁰ interaction in full-length SP. This explains the analog’s 5-fold higher affinity versus non-amidated counterparts (Kd = 0.6 nM vs. 3.1 nM) [4].

Table 3: Residue-Specific Receptor Interactions

Peptide ResidueNK-1R Interaction SiteInteraction TypeEnergy Contribution (kcal/mol)
Glp⁵Gln¹⁶⁵ (ECL2)H-bond (distance: 2.1 Å)−2.8
(Me)Phe⁸Phe²⁶⁸ (TM6)π-π stacking−4.2
Sar⁹Asn²⁸⁵ (TM7)Van der Waals−1.9
C-terminal CONH₂Arg²⁹¹ (TM7)Ionic H-bond−3.5

Properties

CAS Number

77128-69-9

Product Name

[Glp5,(Me)Phe8,Sar9] Substance P (5-11)

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanediamide

Molecular Formula

C43H61N9O9S

Molecular Weight

880.1 g/mol

InChI

InChI=1S/C43H61N9O9S/c1-26(2)22-32(41(59)48-29(38(45)56)20-21-62-5)47-37(55)25-51(3)43(61)34(24-28-14-10-7-11-15-28)52(4)42(60)33(23-27-12-8-6-9-13-27)50-40(58)31(16-18-35(44)53)49-39(57)30-17-19-36(54)46-30/h6-15,26,29-34H,16-25H2,1-5H3,(H2,44,53)(H2,45,56)(H,46,54)(H,47,55)(H,48,59)(H,49,57)(H,50,58)/t29-,30-,31-,32-,33-,34-/m0/s1

InChI Key

IEEBRBMEXFNVKU-CVUOCSEZSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)N(C)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C3CCC(=O)N3

Synonyms

(pGlu(5),Me-Phe(8),Sar(9))substance P-(5-11)
(pGlu(5)-MePhe(8)-Sar(9))SP (5-11)
5-pGlu-8-MePhe-9-MeGly-substance P (5-11)
DiMe-C7
dimethyl C7
substance P (5-11), pGlu(5)-MePhe(8)-MeGly(9)-
substance P (5-11), pGlu(5)-MePhe(8)-Sar(9)-
substance P (5-11), pyroglutamyl(5)-methylphenylalanyl(8)-methylglycine(9)-

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CN(C)C(=O)C(CC1=CC=CC=C1)N(C)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C3CCC(=O)N3

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CN(C)C(=O)[C@H](CC1=CC=CC=C1)N(C)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCC(=O)N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.